

Satigrel's Anti-Aggregatory Function: A Comparative Analysis of Key Experiments

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Compound of Interest

Compound Name: Satigrel

Cat. No.: B1680788

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-aggregatory function of **Satigrel** with other established antiplatelet agents: aspirin, clopidogrel, and cilostazol. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of these compounds.

Executive Summary

Satigrel is a potent antiplatelet agent with a dual mechanism of action, distinguishing it from other commonly used antiplatelet drugs. It not only inhibits the cyclooxygenase-1 (COX-1) pathway, similar to aspirin, but also elevates intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels by inhibiting phosphodiesterase (PDE), a mechanism shared with cilostazol. This guide will delve into the key experiments that elucidate these functions, presenting comparative data and detailed experimental protocols.

Comparative Performance Data

The following tables summarize the in vitro efficacy of **Satigrel** and its comparators. It is important to note that the IC50 values are derived from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Inhibition of Prostaglandin H Synthase (PGHS) / Cyclooxygenase (COX)

Compound	Target	IC50 (μM)	Primary Agonists Affected	Reference
Satigrel	PGHS-1	0.081	Collagen, Arachidonic Acid	[1]
PGHS-2	5.9	[1]		
Aspirin	COX-1	~3.5	Arachidonic Acid, Collagen	[2]
COX-2	~30	[2]		

Table 2: Inhibition of Phosphodiesterase (PDE)

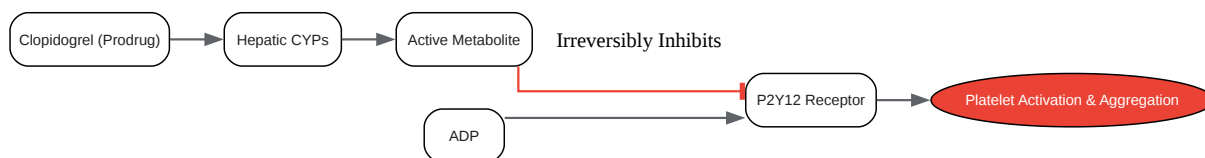
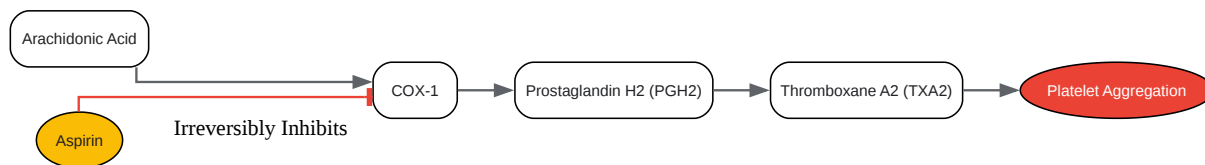
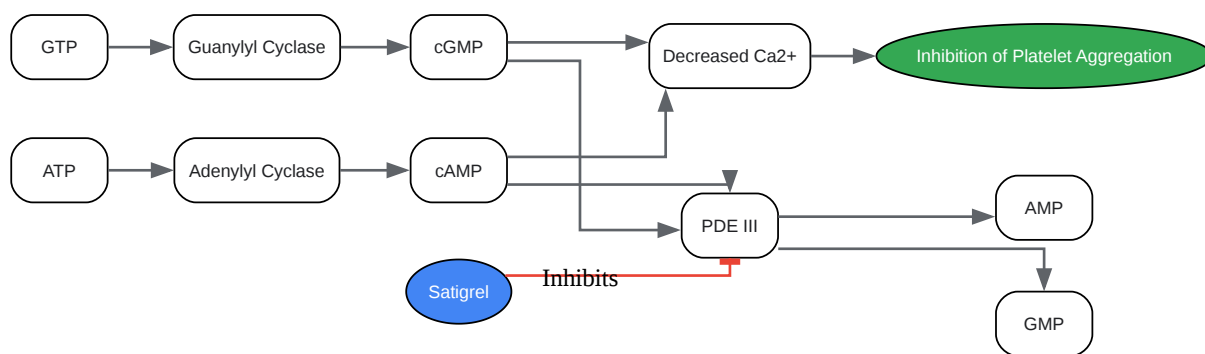
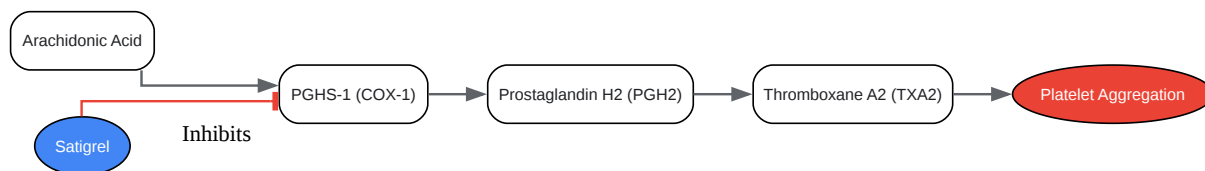
Compound	Target	IC50 (μM)	Primary Agonists Affected	Reference
Satigrel	PDE Type III	15.7	Thrombin	[1]
PDE Type V	39.8	[1]		
PDE Type II	62.4	[1]		
Cilostazol	PDE3A	0.2	ADP, Thrombin	[1][3]

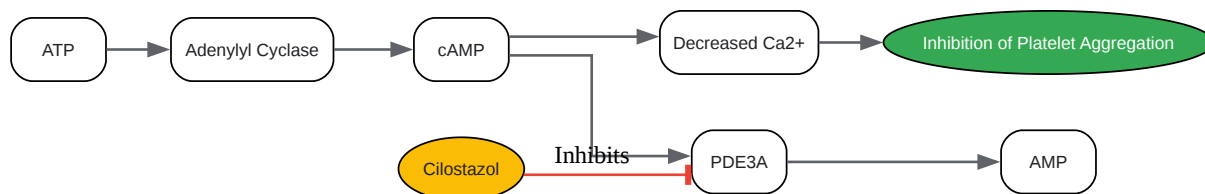
Table 3: Inhibition of ADP-Induced Platelet Aggregation

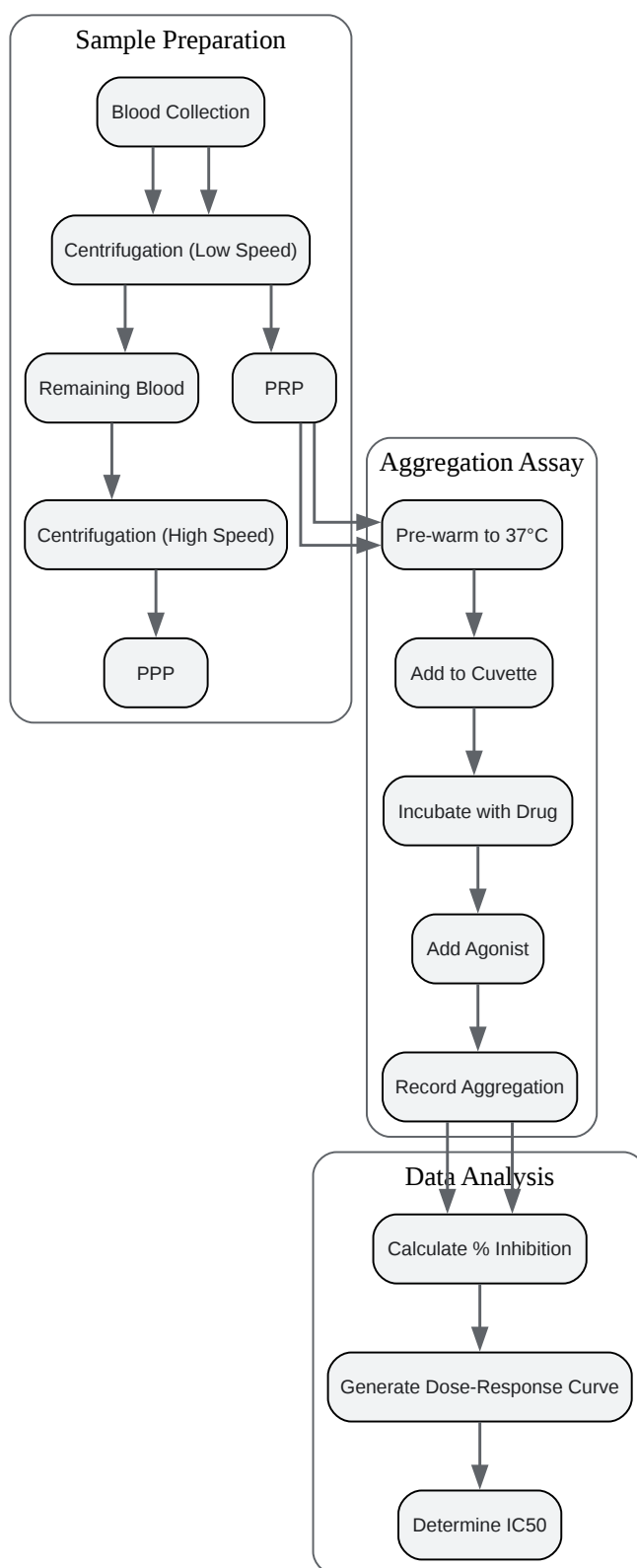
Compound	Target	IC50 (μM)	Reference
Clopidogrel (active metabolite)	P2Y12 Receptor	0.30	[4]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for **Satigrel** and the comparator drugs.







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